molecular formula C13H19NO B253240 N-(sec-butyl)-2-phenylpropanamide

N-(sec-butyl)-2-phenylpropanamide

Cat. No.: B253240
M. Wt: 205.3 g/mol
InChI Key: FVOVRIBKKZMJNZ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-phenylpropanamide is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This chemical entity features a propanamide core that is substituted at the nitrogen atom with a sec-butyl group and at the alpha carbon with a phenyl ring. The sec-butyl group (a butane chain functionalized at the secondary carbon) is known in organic chemistry for its steric and electronic properties, which can influence the behavior of the parent molecule . While the specific biological activity and research applications of N-(sec-butyl)-2-phenylpropanamide are not fully detailed in the literature, its structural class is of significant interest in medicinal chemistry. Compounds based on an N-aryl acetamide scaffold, which share a similar pharmacophore, have been identified as promising starting points for antimalarial development . These analogs demonstrate potent activity against Plasmodium falciparum asexual blood-stage parasites and can also inhibit gametocyte development, thereby potentially blocking transmission of the malaria parasite . The exploration of such scaffolds, including variations in the N-alkyl and aryl substituents, is crucial for establishing structure-activity relationships (SAR) and optimizing properties like metabolic stability and binding affinity . As a building block or intermediate, N-(sec-butyl)-2-phenylpropanamide offers researchers a valuable tool for probing chemical space in the design of novel bioactive molecules, particularly in the context of infectious disease and parasitology. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and implement appropriate laboratory safety practices.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-butan-2-yl-2-phenylpropanamide

InChI

InChI=1S/C13H19NO/c1-4-10(2)14-13(15)11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15)

InChI Key

FVOVRIBKKZMJNZ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C(C)C1=CC=CC=C1

Canonical SMILES

CCC(C)NC(=O)C(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(tert-Butyl)-2-phenylpropanamide

  • Structure : Tert-butyl (1,1-dimethylethyl) substitution on the amide nitrogen.
  • Key Data : Synthesized via Ru-catalyzed hydroxylation of the parent compound, yielding 53% after column chromatography .
  • Lower synthetic yield (53% vs. higher yields in other analogs) may reflect challenges in modifying bulky tert-butyl derivatives.

Triazole-Containing Derivatives (e.g., Compounds 42–45)

  • Structure : 2-Phenylpropanamide core modified with triazole and cyclobutylmethoxy-phenyl groups .
  • Key Data :

    Compound Yield (%) HPLC Retention Time (min)
    42 75 16.20
    43 80 13.06
    44 75 13.41
    45 80 N/A
  • Comparison: Higher yields (75–80%) suggest efficient click chemistry or amide coupling strategies. Longer HPLC retention times (e.g., 16.20 min for 42) correlate with increased polarity from amine or methylamino substituents.

N-(sec-Butyl)benzamide

  • Structure : Benzamide backbone with sec-butyl substitution .
  • Key Data : Derived from (S)-sec-butylamine (97% enantiomeric excess).
  • Comparison :
    • Replacement of 2-phenylpropanamide with benzamide simplifies the structure but reduces conformational flexibility.
    • Chiral sec-butyl groups enable stereoselective applications, though enantiopurity data for N-(sec-butyl)-2-phenylpropanamide are unavailable.

Brominated Propanamide (Compound 252)

  • Structure : 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide .
  • Key Data :
    • Yield: 34% (lower due to bromination and sulfonylation steps).
    • Melting Point: 40–41°C.
  • Comparison :
    • Bromine and sulfonyl groups increase molecular weight and polarity, impacting solubility.
    • Lower yield highlights challenges in multi-step syntheses compared to simpler amide derivatives.

N-(sec-Butyl)-2-(1,4-diazepan-1-yl)acetamide

  • Structure : Acetamide backbone with sec-butyl and diazepane groups .
  • Key Data :
    • Molecular Formula: C₁₁H₂₃N₃O.
    • Molecular Weight: 213.32 g/mol.
  • Smaller molecular weight (213 vs. ~235 for N-(sec-butyl)-2-phenylpropanamide) may improve bioavailability.

Research Implications

  • Synthetic Optimization : Higher yields in triazole derivatives suggest that modular approaches (e.g., click chemistry) are advantageous for functionalization .
  • Biological Screening : Structural features like triazoles or diazepanes warrant exploration for target-specific activity (e.g., CNS disorders).
  • Safety Profiling : While amides are generally safer, sec-butyl analogs should be evaluated for metabolic stability and off-target effects.

This analysis underscores the importance of substituent choice in modulating the physicochemical and biological properties of amide-based compounds. Further studies on N-(sec-butyl)-2-phenylpropanamide should prioritize synthetic optimization and target validation.

Preparation Methods

Solvent Selection

Non-polar solvents (benzene, DCE) favor amidation by stabilizing the transition state. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

Temperature Effects

Elevated temperatures (>50°C) accelerate acid chloride formation but risk decomposition. Micro-flow systems mitigate this by enabling rapid heat dissipation.

Base Influence

Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, though excess base may induce side reactions (e.g., Schotten-Baumann conditions) .

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